molecular formula C7H6N2S B3153145 Pyridine-2-thioacetonitrile CAS No. 7521-19-9

Pyridine-2-thioacetonitrile

Cat. No.: B3153145
CAS No.: 7521-19-9
M. Wt: 150.2 g/mol
InChI Key: VBBUASYCJHJLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2-thioacetonitrile is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a thioacetonitrile (-S-CH₂-CN) group. Pyridine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

2-pyridin-2-ylsulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBUASYCJHJLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-thioacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanothioacetamide with a suitable pyridine derivative. This reaction typically requires a base, such as sodium hydroxide, and is conducted in an ethanol solution .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the use of transition metal catalysts to facilitate the formation of the pyridine ring and subsequent functionalization to introduce the thio and nitrile groups .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-thioacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

PTA has garnered attention for its potential in drug discovery due to its structural features that allow for bioactivity modulation.

2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of PTA derivatives. For instance, compounds derived from PTA have shown significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study:
A study reported the synthesis of novel PTA derivatives that exhibited potent CDK2 inhibitory activity, leading to reduced proliferation of cancer cells. Molecular docking studies confirmed their binding affinity to the CDK2 active site, suggesting a promising pathway for anticancer drug development .

2.2 Antimicrobial Properties
PTA and its derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the nitrile group enhances the lipophilicity of these compounds, facilitating better membrane penetration.

Case Study:
Research indicated that certain PTA derivatives exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, making them candidates for further development as antimicrobial agents .

Organic Synthesis Applications

Pyridine-2-thioacetonitrile is utilized as a versatile reagent in organic synthesis, particularly in the formation of thiophene derivatives and other heterocycles.

3.1 Heterocycle Synthesis
PTA acts as a precursor in synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Data Table: Heterocycles Derived from this compound

Compound TypeSynthesis MethodApplication
Thiophene DerivativesCyclization with electrophilesAntimicrobial agents
Thiazole CompoundsReaction with α-halo ketonesAnticancer agents
Pyrimidine AnaloguesCondensation with urea derivativesAntiviral properties

Material Science Applications

In material science, PTA has been explored for its potential in developing new materials with specific properties due to its unique chemical structure.

4.1 Polymer Chemistry
PTA can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that polymers containing PTA exhibit improved resistance to degradation under various environmental conditions.

Case Study:
A recent investigation demonstrated that incorporating PTA into polyurethanes significantly enhanced their mechanical strength and thermal stability, making them suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of pyridine-2-thioacetonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of microbial cells, leading to cell death. The compound may also inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between Pyridine-2-thioacetonitrile and analogous pyridine/pyrimidine derivatives:

Compound Name Core Structure Substituents Key Functional Groups
This compound Pyridine -S-CH₂-CN at position 2 Nitrile, thioether
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) Pyridine -S-CH₂-CONH₂ at position 2; styryl groups at positions 4 and 6 Amide, thioether, styryl groups
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Pyrimidine -S-CH₂-COOEt at position 2; thietanyloxy group at position 4 Ester, thioether, thietane
Ethyl 2-(piperidin-4-yl)acetate () Piperidine -CH₂-COOEt at position 2 Ester, amine

Key Observations :

  • This compound’s nitrile group increases polarity compared to amide (Compound 2) or ester (Compounds 1 and 4) analogs.

Comparison :

  • Compound 2’s synthesis employs a nucleophilic substitution at sulfur, a common strategy for thioether formation . This compound may follow a similar pathway.
  • Compound 1’s synthesis involves functionalizing a pyrimidine ring with a thietane group, showcasing versatility in heterocyclic chemistry .

Physicochemical Properties

Data from Ethyl 2-(piperidin-4-yl)acetate () provide a benchmark for comparison:

Property Ethyl 2-(piperidin-4-yl)acetate () This compound (Inferred)
Molecular Weight 185.23 g/mol ~150–160 g/mol (estimated)
LogP 1.2 ~0.5–1.0 (lower due to nitrile)
Hydrogen Bond Acceptors 3 3 (pyridine N, S, CN)
Solubility Soluble in DMSO, methanol Likely polar aprotic solvent-soluble

Notes:

  • Discontinuation of this compound () may relate to instability under storage conditions or challenges in purification.

Biological Activity

Pyridine-2-thioacetonitrile is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its antiproliferative effects against various cancer cell lines, potential applications in treating parasitic infections, and other pharmacological properties.

Chemical Structure and Properties

This compound (C₆H₆N₂S) contains a pyridine ring substituted with a thiol and a nitrile group. This unique structure contributes to its reactivity and biological properties. The thioacetonitrile moiety is known for its ability to form complexes with metal ions, enhancing its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including this compound, against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • SKOV3 (ovarian cancer)
    • HCT-116 (colon cancer)
    • HepG2 (liver cancer)

Key Findings

  • MTT Assay Results :
    • This compound exhibited significant cytotoxicity against the tested cancer cell lines, with IC50 values indicating potent activity compared to traditional chemotherapeutics like doxorubicin .
    • Compounds derived from this compound showed selective toxicity towards tumorigenic cells while sparing non-tumorigenic cell lines, suggesting a favorable safety profile .
  • Mechanism of Action :
    • The compound's mechanism involves interference with cellular processes such as apoptosis and cell cycle regulation. Studies indicated that pyridine derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antiparasitic Activity

This compound has also been investigated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease:

  • In vitro Studies :
    • Palladium and platinum complexes of this compound demonstrated high inhibitory activity against T. cruzi, with IC50 values in the nanomolar range, significantly outperforming existing treatments like Nifurtimox .
    • The compound was shown to inhibit the parasite-specific enzyme NADH-fumarate reductase, crucial for the parasite's survival and proliferation .

Summary of Biological Activities

Biological ActivityObservations
Antiproliferative Effects Significant cytotoxicity against various cancer cell lines; selective toxicity to tumor cells .
Antiparasitic Activity High potency against T. cruzi; effective inhibition of key metabolic enzymes .
Mechanisms Induction of apoptosis; modulation of cell cycle .

Case Studies

  • Antitumor Activity :
    • A study evaluated several pyridine derivatives, including this compound, for their anticancer properties. Results indicated that compounds with thio groups exhibited enhanced cytotoxicity compared to their non-thiolated counterparts, underscoring the importance of sulfur-containing moieties in drug design .
  • Chagas Disease Treatment :
    • Research on palladium complexes containing this compound revealed that these compounds not only inhibited T. cruzi effectively but also showed a low toxicity profile towards mammalian cells, making them promising candidates for further development as antichagasic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2-thioacetonitrile
Reactant of Route 2
Reactant of Route 2
Pyridine-2-thioacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.